molecular formula C14H23NO3 B2659066 Cyclobutylmethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate CAS No. 2034387-37-4

Cyclobutylmethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate

Cat. No.: B2659066
CAS No.: 2034387-37-4
M. Wt: 253.342
InChI Key: BPDPNQSFVJCRCP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutylmethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate typically involves the reaction of cyclobutylmethyl bromide with 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction conditions as the laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Cyclobutylmethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclobutylmethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, such as neurological disorders and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for Cyclobutylmethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic activity .

Comparison with Similar Compounds

Similar Compounds

    3-[(Cyclopropylmethoxy)methyl]pyrrolidine: Similar structure but lacks the cyclobutylmethyl group.

    1-Bromo-3-(cyclopropylmethoxy)benzene: Contains a cyclopropylmethoxy group but differs in the core structure.

    Ethyl pyrrolidine-3-carboxylate hydrochloride: Similar pyrrolidine ring but different substituents.

Uniqueness

Cyclobutylmethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate is unique due to its combination of the cyclobutylmethyl and cyclopropylmethoxy groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

cyclobutylmethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c16-14(18-10-11-2-1-3-11)15-7-6-13(8-15)17-9-12-4-5-12/h11-13H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDPNQSFVJCRCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC(=O)N2CCC(C2)OCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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